[(3-Methylphenyl)methyl](propyl)amine hydrochloride

Catalog No.
S6631951
CAS No.
16065-30-8
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Methylphenyl)methyl](propyl)amine hydrochlorid...

CAS Number

16065-30-8

Product Name

[(3-Methylphenyl)methyl](propyl)amine hydrochloride

IUPAC Name

N-[(3-methylphenyl)methyl]propan-1-amine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h4-6,8,12H,3,7,9H2,1-2H3;1H

InChI Key

LQXCHLZBGRNLDC-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=CC(=C1)C.Cl

Canonical SMILES

CCCNCC1=CC=CC(=C1)C.Cl

(3-Methylphenyl)methylamine hydrochloride is a chemical compound characterized by its specific molecular structure, which consists of a propylamine backbone with a 3-methylphenyl group attached to the methyl group. Its molecular formula is C11H18ClNC_{11}H_{18}ClN and its molecular weight is approximately 199.72 g/mol. This compound is often utilized in various research contexts, particularly in pharmacological studies due to its potential biological activity and interactions.

The chemical reactivity of (3-Methylphenyl)methylamine hydrochloride can be explored through various reactions typical of amines and substituted aromatic compounds. Common reactions include:

  • N-alkylation: The amine group can undergo alkylation reactions, allowing for the synthesis of more complex derivatives.
  • Acid-base reactions: As a hydrochloride salt, it can participate in acid-base neutralization reactions.
  • Electrophilic aromatic substitution: The aromatic ring may react with electrophiles, leading to substitution at the para or ortho positions relative to the methyl group.

Research indicates that compounds similar to (3-Methylphenyl)methylamine hydrochloride may exhibit various biological activities, including:

  • Neurotransmitter modulation: Such compounds can influence neurotransmitter systems, potentially acting as stimulants or modulators of mood and cognition.
  • Antidepressant effects: Some derivatives have been studied for their potential antidepressant properties, possibly through serotonin reuptake inhibition.
  • Analgesic properties: Certain analogs have shown promise in pain relief applications.

Synthesis of (3-Methylphenyl)methylamine hydrochloride typically involves several steps:

  • Formation of the propylamine: Propylamine can be synthesized through reductive amination of propionaldehyde with ammonia.
  • Methylation: The 3-methylphenyl group can be introduced via an alkylation reaction using a suitable methylating agent.
  • Hydrochloride salt formation: The final step involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high purity and yield, making it suitable for laboratory applications.

(3-Methylphenyl)methylamine hydrochloride has diverse applications, including:

  • Pharmaceutical research: Used in studies to investigate its effects on neurotransmitter systems and potential therapeutic effects.
  • Chemical synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
  • Analytical chemistry: Utilized in various assays and analytical methods to study amine behavior and properties.

Interaction studies involving (3-Methylphenyl)methylamine hydrochloride focus on its binding affinity and efficacy with various receptors, particularly:

  • Serotonin receptors: Investigating its role in modulating serotonin levels could provide insights into its antidepressant potential.
  • Dopamine receptors: Understanding its interactions with dopamine pathways may reveal implications for mood regulation and neuropharmacology.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (3-Methylphenyl)methylamine hydrochloride. Notable examples include:

Compound NameMolecular FormulaKey Features
N-Methyl-3-phenylpropylamineC12H17ClNContains a phenyl group; used in similar studies.
1-(3-Methylphenyl)-2-propanamineC11H17NExhibits similar biological activities; less bulky.
3-(3-Methylphenyl)-1-propanolC11H16OAlcohol functional group; different reactivity.

Uniqueness

(3-Methylphenyl)methylamine hydrochloride stands out due to its specific balance between hydrophobicity and reactivity, making it particularly interesting for pharmacological applications compared to other similar compounds. Its unique combination of structural features influences its biological activity and interaction profile, which may not be replicated by other analogs.

This compound continues to be an area of interest for researchers exploring new therapeutic avenues in neuropharmacology and medicinal chemistry.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

199.1127773 g/mol

Monoisotopic Mass

199.1127773 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-23

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